4-(3-{[2-(2-methoxyethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol
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Overview
Description
The compound belongs to a class of organic molecules that incorporate morpholine and methoxyethyl groups. These components suggest the compound could have interesting chemical and physical properties, potentially making it valuable for various scientific and industrial applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, compounds with morpholine and methoxyphenyl groups have been synthesized through routes involving cyclization reactions, reduction, and acidification, demonstrating easy operation and high yields (Tan Bin, 2011). Such synthetic routes are crucial for obtaining high-purity compounds for further study and application.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques like IR, 1H NMR, and MS technology. These methods confirm the structure of synthesized compounds and help in understanding the orientation and conformation of molecular groups within the compound (Tan Bin, 2011).
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(2-methoxyethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-19(2,22)9-7-15-5-4-6-16(13-15)18(21)20-10-12-24-17(14-20)8-11-23-3/h4-6,13,17,22H,7-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRFJNYJCOMQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCOC(C2)CCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[2-(2-Methoxyethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol |
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